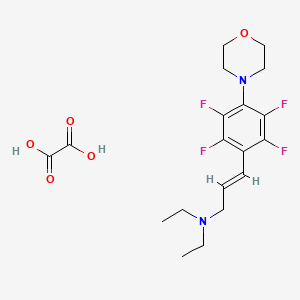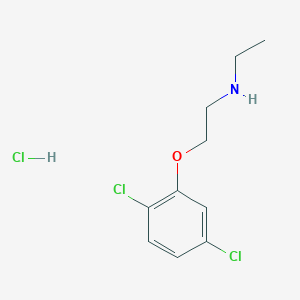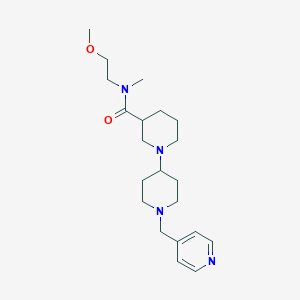
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, multiple fluorine atoms, and an oxalic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine typically involves multiple steps, including the formation of the morpholine ring, introduction of fluorine atoms, and coupling with oxalic acid. Common synthetic routes may include:
Formation of the Morpholine Ring: This step often involves the reaction of diethylamine with a suitable precursor to form the morpholine ring.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Coupling with Oxalic Acid: The final step involves coupling the fluorinated morpholine derivative with oxalic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure.
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer with similar chemical properties.
Cetylpyridinium chloride: A compound with similar structural features used in antimicrobial applications.
Uniqueness
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine stands out due to its unique combination of a morpholine ring, multiple fluorine atoms, and an oxalic acid moiety. This combination imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-N,N-diethyl-3-(2,3,5,6-tetrafluoro-4-morpholin-4-ylphenyl)prop-2-en-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F4N2O.C2H2O4/c1-3-22(4-2)7-5-6-12-13(18)15(20)17(16(21)14(12)19)23-8-10-24-11-9-23;3-1(4)2(5)6/h5-6H,3-4,7-11H2,1-2H3;(H,3,4)(H,5,6)/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVDQUPVUDYHB-IPZCTEOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)N2CCOCC2)F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F4N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R,2S,4R)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)

![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B5325730.png)
![[2-[(E)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B5325747.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)
![4-bromo-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5325761.png)
![4-benzyl-3-ethyl-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5325769.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5325774.png)
![N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5325779.png)

![N'-[4-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5325808.png)

